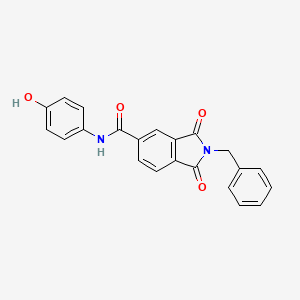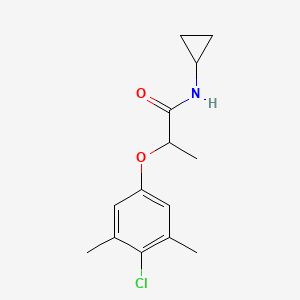![molecular formula C22H21NO4S B4732642 2-{4-methoxy-3-[(2-naphthyloxy)methyl]phenyl}-1,3-thiazolidine-4-carboxylic acid](/img/structure/B4732642.png)
2-{4-methoxy-3-[(2-naphthyloxy)methyl]phenyl}-1,3-thiazolidine-4-carboxylic acid
説明
2-{4-methoxy-3-[(2-naphthyloxy)methyl]phenyl}-1,3-thiazolidine-4-carboxylic acid, also known as MTCP, is a synthetic compound that has been widely used in scientific research for its potential therapeutic properties. MTCP belongs to the class of thiazolidinedione compounds and is structurally related to the diabetes drug, pioglitazone.
作用機序
The exact mechanism of action of 2-{4-methoxy-3-[(2-naphthyloxy)methyl]phenyl}-1,3-thiazolidine-4-carboxylic acid is not fully understood, but it is believed to act through multiple pathways. 2-{4-methoxy-3-[(2-naphthyloxy)methyl]phenyl}-1,3-thiazolidine-4-carboxylic acid has been shown to activate peroxisome proliferator-activated receptor gamma (PPAR-γ), a nuclear receptor that regulates glucose and lipid metabolism. Additionally, 2-{4-methoxy-3-[(2-naphthyloxy)methyl]phenyl}-1,3-thiazolidine-4-carboxylic acid has been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that play a role in gene expression and cell proliferation.
Biochemical and Physiological Effects:
2-{4-methoxy-3-[(2-naphthyloxy)methyl]phenyl}-1,3-thiazolidine-4-carboxylic acid has been shown to have a variety of biochemical and physiological effects. Studies have shown that 2-{4-methoxy-3-[(2-naphthyloxy)methyl]phenyl}-1,3-thiazolidine-4-carboxylic acid can decrease the expression of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and increase the expression of anti-inflammatory cytokines, such as interleukin-10 (IL-10). Additionally, 2-{4-methoxy-3-[(2-naphthyloxy)methyl]phenyl}-1,3-thiazolidine-4-carboxylic acid has been shown to improve insulin sensitivity and reduce blood glucose levels.
実験室実験の利点と制限
2-{4-methoxy-3-[(2-naphthyloxy)methyl]phenyl}-1,3-thiazolidine-4-carboxylic acid has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to have low toxicity in animal models. Additionally, 2-{4-methoxy-3-[(2-naphthyloxy)methyl]phenyl}-1,3-thiazolidine-4-carboxylic acid has been shown to have a wide range of potential therapeutic applications. However, there are also limitations to the use of 2-{4-methoxy-3-[(2-naphthyloxy)methyl]phenyl}-1,3-thiazolidine-4-carboxylic acid in lab experiments. Its mechanism of action is not fully understood, and more research is needed to determine its safety and efficacy in humans.
将来の方向性
There are several potential future directions for research on 2-{4-methoxy-3-[(2-naphthyloxy)methyl]phenyl}-1,3-thiazolidine-4-carboxylic acid. One area of interest is its potential use in the treatment of cancer. Studies have shown that 2-{4-methoxy-3-[(2-naphthyloxy)methyl]phenyl}-1,3-thiazolidine-4-carboxylic acid can inhibit the growth of cancer cells, but more research is needed to determine its effectiveness in humans. Additionally, there is interest in its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Further research is needed to determine the optimal dose and treatment duration for 2-{4-methoxy-3-[(2-naphthyloxy)methyl]phenyl}-1,3-thiazolidine-4-carboxylic acid in these applications. Finally, there is interest in exploring the potential use of 2-{4-methoxy-3-[(2-naphthyloxy)methyl]phenyl}-1,3-thiazolidine-4-carboxylic acid in combination with other drugs or therapies to enhance its therapeutic effects.
科学的研究の応用
2-{4-methoxy-3-[(2-naphthyloxy)methyl]phenyl}-1,3-thiazolidine-4-carboxylic acid has been studied for its potential therapeutic properties, particularly in the treatment of cancer and neurodegenerative diseases. Studies have shown that 2-{4-methoxy-3-[(2-naphthyloxy)methyl]phenyl}-1,3-thiazolidine-4-carboxylic acid can inhibit the growth of cancer cells, induce apoptosis, and reduce inflammation. Additionally, 2-{4-methoxy-3-[(2-naphthyloxy)methyl]phenyl}-1,3-thiazolidine-4-carboxylic acid has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
特性
IUPAC Name |
2-[4-methoxy-3-(naphthalen-2-yloxymethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO4S/c1-26-20-9-7-16(21-23-19(13-28-21)22(24)25)10-17(20)12-27-18-8-6-14-4-2-3-5-15(14)11-18/h2-11,19,21,23H,12-13H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGRSSXGNSUVCAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2NC(CS2)C(=O)O)COC3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-(2,6-dichlorobenzyl)piperazine](/img/structure/B4732576.png)
![2,3,7,7-tetramethyl-10-thioxo-7,10-dihydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione](/img/structure/B4732578.png)
![2-(allylthio)-3-benzyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4732591.png)
![7-[3-(4-morpholinyl)propyl]-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4732597.png)

![2-{[4-(2-furyl)-2-pyrimidinyl]thio}-N-(pentafluorophenyl)acetamide](/img/structure/B4732605.png)
![2-(4-fluorophenyl)-8,9-dimethyl-7-(2-pyridinylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4732607.png)
![2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B4732613.png)
![4-(2-{[4-(dimethylamino)phenyl]amino}-1,3-thiazol-4-yl)phenol](/img/structure/B4732617.png)


![2-{[4-isobutyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B4732658.png)
![1-(2,6-dichlorobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B4732663.png)